2-Azido-4-methylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another study reported the synthesis of organic azides from primary amines in high yields by a metal-free diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate .Chemical Reactions Analysis
While specific chemical reactions involving “2-Azido-4-methylbenzoic acid” were not found, a study reported the use of [2 + 1] cycloaddition microwave-assisted reaction for the surface covalent functionalization of carbon nanostructures with 4-(azidomethyl) benzoic acid .Scientific Research Applications
Photoaffinity Labeling and Binding Site Identification
- 2-Azido-4-methylbenzoic acid derivatives, like 4-Azido-2-hydroxybenzoic acid (4-AzHBA), have been utilized in photoaffinity labeling to identify binding sites in enzymes. For instance, 4-AzHBA was employed to locate the phenol binding site in UDP-glucuronosyltransferases (UGTs), specifically UGT1A10, using a combination of photoaffinity labeling, mass spectrometry, and site-directed mutagenesis (Xiong et al., 2006).
Synthesis of Bioactive Compounds
- Azido compounds and triazoles derived from 2-methyl quinazolin-4(3H)-one, involving this compound analogs, were synthesized and demonstrated antibacterial activity. This showcases the role of such compounds in the development of new antimicrobial agents (Khan, 2018).
Antiviral Research
- Novel β-D-2′-C-methyl-4′-azido pyrimidine nucleoside phosphoramidate prodrugs, potentially involving this compound derivatives, were created to target the RNA-dependent RNA polymerase NS5B, showing selective anti-HCV activity. This underscores the potential of such compounds in antiviral drug development (Rondla et al., 2009).
Magnetic Property Studies in Coordination Polymers
- Azido-copper coordination polymers using benzoate derivatives, including this compound analogs, were studied for their structural and magnetic properties. This research can contribute to the understanding and development of materials with specific magnetic behaviors (Liu et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-azido-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-6(8(12)13)7(4-5)10-11-9/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZNTKQMTKGAMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90823881 | |
Record name | 2-Azido-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90823881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790684-90-1 | |
Record name | 2-Azido-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90823881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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